molecular formula C8H7N3S B2577773 Benzimidazole-6-thiocarboxamide CAS No. 1520864-90-7

Benzimidazole-6-thiocarboxamide

Numéro de catalogue: B2577773
Numéro CAS: 1520864-90-7
Poids moléculaire: 177.23
Clé InChI: SWADWMCPVIOXDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzimidazole-6-thiocarboxamide is a heterocyclic compound that features a benzimidazole core fused with a thiocarboxamide group. This compound is part of the larger benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Analyse Des Réactions Chimiques

Types of Reactions: Benzimidazole-6-thiocarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzimidazoles.

Applications De Recherche Scientifique

Cancer Therapeutics

Benzimidazole derivatives, including benzimidazole-6-thiocarboxamide, have shown promising anticancer activities. Recent studies indicate that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

  • Mechanism of Action : The electron-rich nitrogen heterocycles in benzimidazole allow for the formation of diverse weak interactions with therapeutic targets. This property enhances their binding affinity and selectivity towards various kinases involved in cancer progression, such as RAF kinases .
  • Case Studies :
    • A study demonstrated that specific benzimidazole derivatives inhibited the proliferation of A549 non-small cell lung cancer cells with IC50 values as low as 0.05 μmol/L .
    • Another compound exhibited significant inhibition of the ERK pathway in B-RAF V600E mutant colon cancer models, suggesting its potential as a targeted therapy .

Anti-inflammatory Agents

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Pharmacological Profile : These compounds interact with cyclooxygenases (COXs) and other inflammatory mediators. They have been shown to reduce edema and pain in various models .
  • Notable Findings :
    • Compounds derived from benzimidazole demonstrated significant COX inhibition with IC50 values ranging from 0.0370 to 0.2272 nM, indicating their potential as effective anti-inflammatory agents .
    • A series of synthesized derivatives showed a marked reduction in inflammation compared to standard treatments like diclofenac .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been extensively studied, particularly against various viral infections.

  • Mechanism : Benzimidazole compounds inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
  • Research Insights :
    • Certain derivatives have shown potent activity against enteroviruses and Herpes Simplex Virus with IC50 values significantly lower than existing antiviral drugs .
    • A specific benzimidazole derivative was reported to have an EC50 value of just 1.1 nM against Lassa virus pseudotypes, showcasing its high efficacy .

Other Pharmacological Applications

Beyond oncology and inflammation, this compound has implications in several other therapeutic areas:

  • Antimicrobial Activity : Compounds from this class exhibit broad-spectrum antibacterial and antifungal properties.
  • Antidiabetic Effects : Some studies have indicated that benzimidazole derivatives can enhance insulin sensitivity and reduce blood glucose levels .

Summary Table

Application AreaKey FindingsReference
Cancer TherapeuticsInhibits A549 cells with IC50 = 0.05 μmol/L
Anti-inflammatoryCOX inhibition IC50 = 0.0370 nM
Antiviral ActivityEC50 = 1.1 nM against Lassa virus
Antimicrobial ActivityBroad-spectrum efficacy against bacteria and fungi
Antidiabetic EffectsEnhances insulin sensitivity

Comparaison Avec Des Composés Similaires

Activité Biologique

Benzimidazole-6-thiocarboxamide is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by their bicyclic structure, which includes a fused benzene and imidazole ring. This unique structure allows for various substitutions that can enhance their biological activity. The benzimidazole scaffold has been linked to multiple pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties .

This compound exhibits its biological activity through several mechanisms:

  • Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication. Inhibiting these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells .
  • Microtubule Disruption : Compounds in this class can interfere with microtubule dynamics, which is essential for cell division. This disruption can result in cell cycle arrest and cell death .
  • Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against various pathogens, including bacteria and fungi, by targeting specific cellular processes within these organisms .

Biological Activity Data

The following table summarizes key studies on the biological activity of this compound and related derivatives:

Study Activity Cell Line/Organism IC50 (µM) Mechanism
Oksuzoglu et al. (2022)AnticancerK562 leukemia2.68Topo I inhibitor
Li et al. (2022)AntiproliferativeMDA-MB-231 breast cancer17DNA intercalation
Bhandari et al. (2021)AntimicrobialE. coli15Microtubule inhibition

Case Study 1: Anticancer Activity

In a study by Oksuzoglu et al., this compound derivatives were evaluated for their ability to inhibit topoisomerase I activity in K562 leukemia cells. The compound exhibited an IC50 value of 2.68 µM, indicating significant cytotoxicity through the intrinsic apoptotic pathway. This study highlights the potential of benzimidazole derivatives in cancer therapy by targeting critical enzymes involved in DNA replication .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against E. coli and other pathogens. The results demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 15 µM, suggesting their potential as effective antimicrobial agents .

Propriétés

IUPAC Name

3H-benzimidazole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADWMCPVIOXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=S)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.